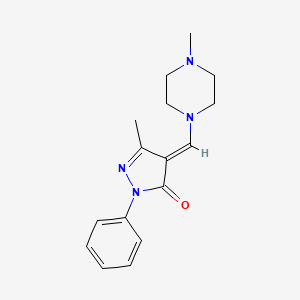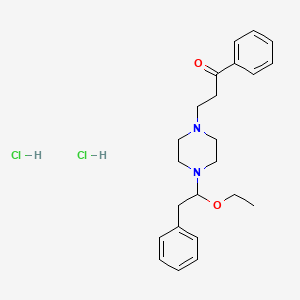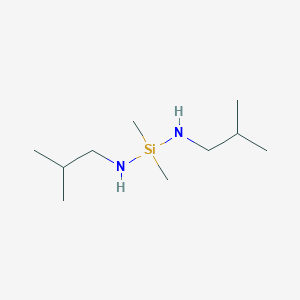
1,1-Dimethyl-N,N'-bis(2-methylpropyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine is a chemical compound with the molecular formula C10H26N2Si and a molecular weight of 202.41234 g/mol . This compound is part of the silanediamine family, characterized by the presence of silicon and nitrogen atoms in its structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine typically involves the reaction of dimethylchlorosilane with 2-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine can be compared with other silanediamines, such as:
- 1,1-Dimethyl-N,N’-bis(2-ethylpropyl)silanediamine
- 1,1-Dimethyl-N,N’-bis(2-butylpropyl)silanediamine
These compounds share similar structural features but differ in the length and branching of their alkyl groups. The unique properties of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine, such as its specific reactivity and stability, make it distinct from its analogs .
Properties
CAS No. |
18001-48-4 |
|---|---|
Molecular Formula |
C10H26N2Si |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
N-[dimethyl-(2-methylpropylamino)silyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2)7-11-13(5,6)12-8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
LRUPMWRQBQZVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN[Si](C)(C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



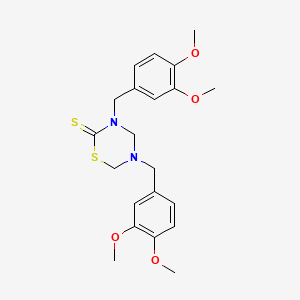

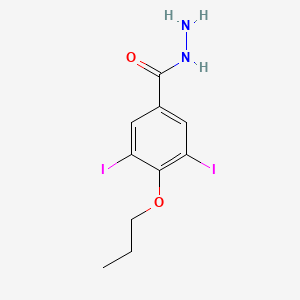

![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

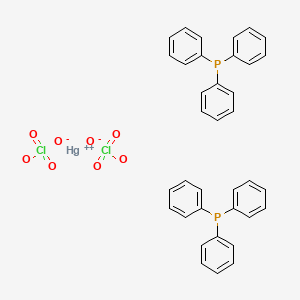

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
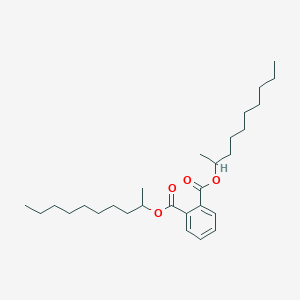
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
